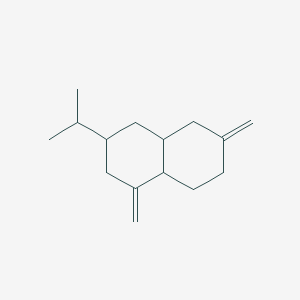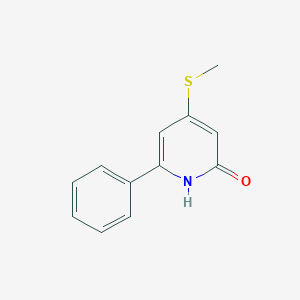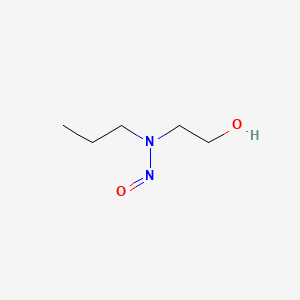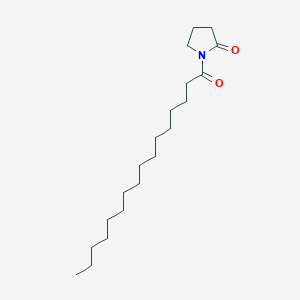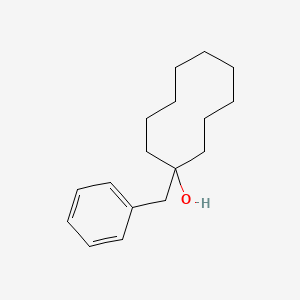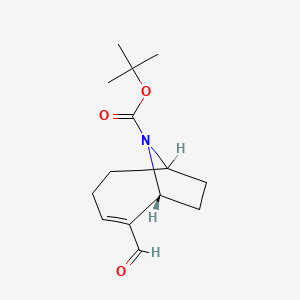
tert-Butyl (6R)-5-formyl-9-azabicyclo(4.2.1)on-4-ene-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (6R)-5-formyl-9-azabicyclo(4.2.1)on-4-ene-9-carboxylate: is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique bicyclic structure and functional groups make it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6R)-5-formyl-9-azabicyclo(4.2.1)on-4-ene-9-carboxylate typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization.
Functional Group Introduction: Addition of formyl and carboxylate groups using reagents such as formic acid and tert-butyl chloroformate.
Purification: Techniques like column chromatography and recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure consistent product quality.
Automation: Utilizing automated systems for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (6R)-5-formyl-9-azabicyclo(4.2.1)on-4-ene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Use of solvents like dichloromethane or ethanol to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic compounds.
Catalysis: Potential use as a catalyst or catalyst precursor in various organic reactions.
Biology
Drug Development: Exploration of its potential as a pharmacophore in drug design.
Biochemical Studies: Investigation of its interactions with biological molecules.
Medicine
Therapeutic Agents: Potential development of new therapeutic agents targeting specific diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Material Science: Application in the synthesis of novel materials with unique properties.
Agriculture: Potential use in the development of agrochemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl (6R)-5-formyl-9-azabicyclo(4.2.1)on-4-ene-9-carboxylate involves its interaction with specific molecular targets. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate biological pathways.
Signal Transduction: Affecting intracellular signaling pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (6R)-5-formyl-9-azabicyclo(4.2.1)on-4-ene-9-carboxamide
- tert-Butyl (6R)-5-formyl-9-azabicyclo(4.2.1)on-4-ene-9-carboxylic acid
- tert-Butyl (6R)-5-formyl-9-azabicyclo(4.2.1)on-4-ene-9-carboxylate methyl ester
Uniqueness
The unique combination of functional groups and the bicyclic structure of tert-Butyl (6R)-5-formyl-9-azabicyclo(421)on-4-ene-9-carboxylate sets it apart from similar compounds
Eigenschaften
CAS-Nummer |
125826-59-7 |
|---|---|
Molekularformel |
C14H21NO3 |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
tert-butyl (1R)-2-formyl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-11-6-4-5-10(9-16)12(15)8-7-11/h5,9,11-12H,4,6-8H2,1-3H3/t11?,12-/m1/s1 |
InChI-Schlüssel |
IZYBVTLXPFTRKT-PIJUOVFKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC1CCC=C2C=O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CCC=C(C1CC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


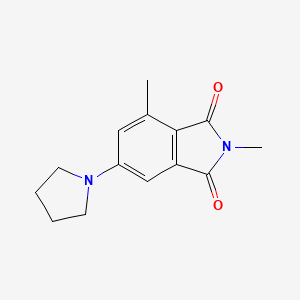
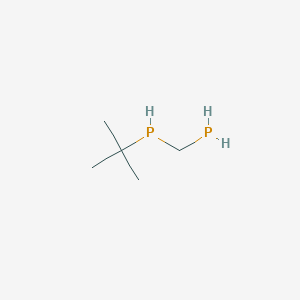
![(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone)](/img/structure/B14297112.png)
![1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14297114.png)
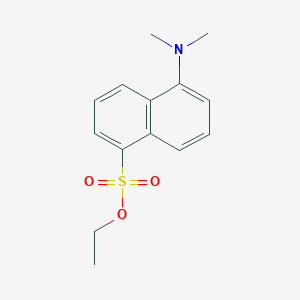

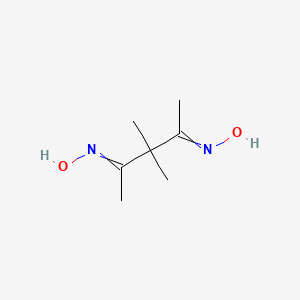
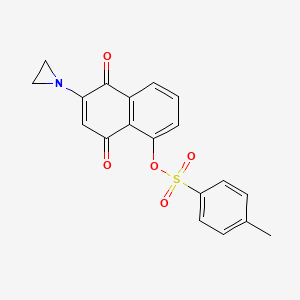
![Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate](/img/structure/B14297143.png)
